molecular formula C14H14FNO2S B4495562 N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide

N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B4495562
M. Wt: 279.33 g/mol
InChI Key: AIKPUPGEIHKOHX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-fluorophenyl group and a 4-dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 2-fluoroaniline with 4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The continuous flow process also minimizes the formation of by-products and reduces the overall production cost.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives, which may have different chemical and physical properties.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. Its sulfonamide group is known to exhibit antibacterial properties, which can be harnessed in the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers and resins that have specific properties required for advanced applications.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and result in the desired therapeutic effect. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-N-methylbenzenesulfonamide
  • N-(2-chlorophenyl)-N,4-dimethylbenzenesulfonamide
  • N-(2-bromophenyl)-N,4-dimethylbenzenesulfonamide

Comparison: N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the fluorophenyl and dimethyl groups. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the dimethyl group enhances its solubility and reactivity. Compared to its analogs, this compound exhibits a better balance of hydrophobic and hydrophilic properties, making it more versatile for various applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-11-7-9-12(10-8-11)19(17,18)16(2)14-6-4-3-5-13(14)15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKPUPGEIHKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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